N-(2-methyl-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
N-(2-methyl-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and nitrophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via amide bond formation using reagents like carbodiimides.
Attachment of the Nitrophenyl and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: can be compared with other piperidine carboxamides and pyrrolidinone derivatives.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of This compound lies in its potential to exhibit distinct chemical and biological properties due to the presence of both nitrophenyl and pyrrolidinone moieties, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C25H28N4O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O5/c1-16-6-8-20(9-7-16)28-15-19(14-23(28)30)25(32)27-12-10-18(11-13-27)24(31)26-21-4-3-5-22(17(21)2)29(33)34/h3-9,18-19H,10-15H2,1-2H3,(H,26,31) |
InChI Key |
ITSFYFSMLMYPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=C(C(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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